Whi-P154

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Mechanism of Action and Kinase Inhibition

WHI-P154 functions by competitively binding to the ATP-binding site of specific kinases, thereby preventing phosphorylation and subsequent activation of downstream signaling pathways [1] [2]. The table below summarizes its key kinase targets and reported half-maximal inhibitory concentration (IC50) values:

| Target | Reported IC50 | Role in Signaling Pathways |

|---|---|---|

| EGFR [1] [2] | 4 nM [1] | Activates MAPK & PI3K-Akt; promotes cell proliferation/survival [1]. |

| VEGFR [1] | 100 nM [1] | Stimulates angiogenesis [1]. |

| Src [1] | 100 nM [1] | Regulates cell adhesion, migration, proliferation [1]. |

| JAK3 [1] [3] | 1.8 μM (Human, biochemical assay) [1] | Phosphorylates STAT proteins in cytokine signaling [1] [4]. |

| JAK3 (Cellular context) [3] | 28 μM (Human), 128 μM (Mouse) [3] | Context-dependent potency; significantly less potent in cellular systems. |

| Abl, MAPK, PI3-K [1] | Not fully quantified [1] | Contributes to broad inhibition of proliferation/survival signals [1]. |

A critical point for researchers is that This compound is not a selective JAK3 inhibitor [3]. Its high potency against EGFR means observed biological effects, especially at lower concentrations, may be driven by EGFR inhibition rather than JAK3 blockade [3]. The following diagram illustrates the primary signaling pathways affected by this compound and the logical flow of its cellular consequences:

Experimental Data and Research Applications

The multi-target nature of this compound leads to diverse and context-dependent cellular outcomes.

In Vitro Experimental Data

Key findings from in vitro studies are summarized below. Note that effective concentrations vary significantly depending on the cell type and assay.

| Cell Line / System | Treatment Concentration | Incubation Time | Key Findings | Citation |

|---|---|---|---|---|

| U87, U373 (Glioblastoma) | 0.1 - 250 µM | 24 - 36 hours | Induced apoptotic cell death; IC50 ~158 µM for cytotoxicity; inhibited cell adhesion and migration. | [1] |

| Macrophages / Epithelial Cells | 30 µM (highest tested) | Varies by study (e.g., 24h) | Inhibited LPS-induced iNOS expression and NO production; suppressed STAT1 activation; slight reduction of TNF-α. | [1] [3] |

| Neural Progenitor Cells (NPCs) | Not specified; effect observed. | Varies by study. | Promoted differentiation into neurons/oligodendrocytes; blocked astrocyte differentiation; increased expression of Ngn2/NeuroD. | [3] |

| EGF-P154 Conjugate (Glioblastoma) | IC50 ~813 nM | Not specified | Selective cytotoxicity to EGFR-positive cells; >200-fold potency increase vs. unconjugated this compound. | [1] |

In Vivo Experimental Protocol

One study demonstrated the in vivo efficacy of a targeted conjugate of this compound [1].

- Animal Model: Severe combined immunodeficient (SCID) mice with human glioblastoma (U373) xenografts [1].

- Formulation: this compound conjugated to recombinant human Epidermal Growth Factor (EGF) to enhance selectivity [1].

- Dosage and Administration: 0.5 mg/kg or 1 mg/kg, administered intraperitoneally (i.p.) for 10 consecutive days [1].

- Results: Treatment with 1 mg/kg/day EGF-P154 delayed tumor progression and improved tumor-free survival, with 40% of mice remaining tumor-free for over 58 days, compared to a median survival of 19 days in control groups [1].

Key Considerations for Researchers

- Lack of Selectivity: this compound is a multi-kinase inhibitor. Its high potency against EGFR means that results should not be attributed solely to JAK3 inhibition without proper controls [3]. Using more selective JAK3 inhibitors for comparison is recommended.

- Context-Dependent Activity: The compound's effects are highly dependent on the cellular context. For instance, it promotes neuronal differentiation in Neural Progenitor Cells but induces apoptosis in glioblastoma cells [1] [3].

- Formulation for In Vivo Use: The insolubility of this compound in water or ethanol requires specific formulations for in vivo studies, such as suspensions in carboxymethyl cellulose (CMC-Na) or clear solutions in propylene glycol/Tween-80/dextrose solution [1]. The successful use of an EGF-conjugate highlights a strategy to improve selectivity and potency [1].

References

Core Compound Information

The table below summarizes the fundamental chemical and target profile of WHI-P154.

| Property | Description |

|---|---|

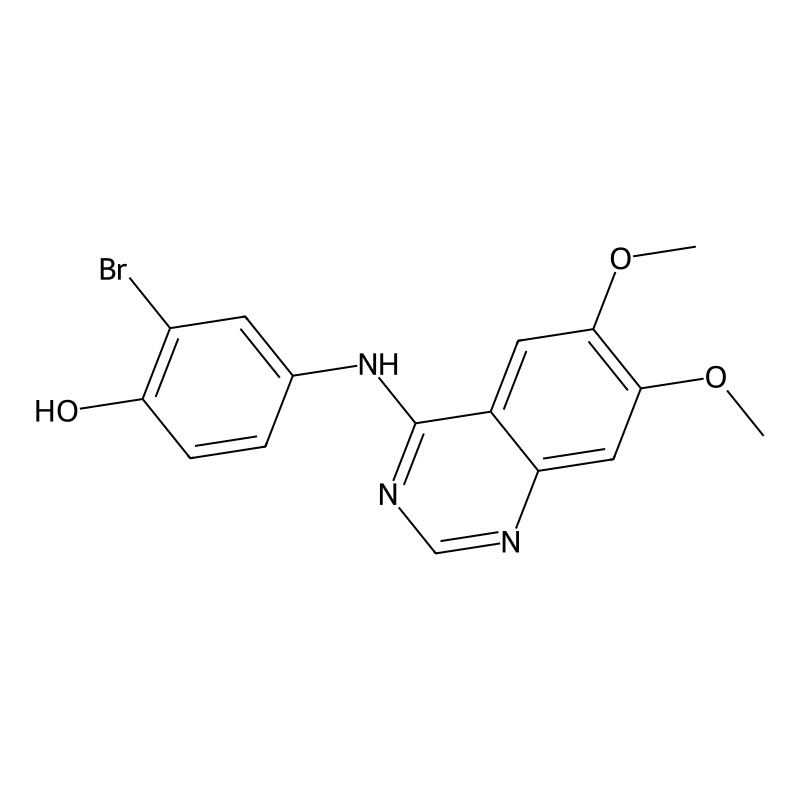

| Chemical Name | 2-Bromo-4-[(6,7-dimethoxy-4-quinazolinyl)amino]phenol [1] |

| Molecular Weight | 376.20 g/mol [2] [3] [1] |

| CAS Number | 211555-04-3 [2] [3] [1] |

| Primary Targets (IC₅₀) | EGFR (4 nM) [2] [3], JAK3 (1.8 μM) [2] |

| Additional Targets | VEGFR, Src, Abl, MAPK (IC₅₀ ~100 nM for some) [2] |

Mechanism of Action and Signaling Pathways

This compound functions as an ATP-competitive kinase inhibitor. Its most potent activity is against EGFR, a key regulator of cell growth and survival [2] [3]. It also inhibits JAK3, a kinase critical for immune cell signaling, though with lower potency [2]. The biological effects of this compound result from its combined impact on multiple pathways, as illustrated below.

This compound inhibits EGFR and JAK3 signaling, affecting cell proliferation, survival, and inflammation.

Key Experimental Data and Protocols

The diverse research applications of this compound are supported by specific experimental data. The table below consolidates key findings from the literature.

| Research Area | Cell Line / Model | Key Finding / Effect | Concentration / Dosage | Citation |

|---|---|---|---|---|

| Cancer Research | U373, U87 Glioblastoma Cells | Induced apoptotic cell death | IC₅₀ = 158 μM [1] | [2] |

| SCID Mouse Glioblastoma Xenograft | Delayed tumor progression & improved survival | 1 mg/kg/day for 10 days (i.p.) [2] | [2] | |

| Multidrug Resistance | ABCG2-overexpressing Cells | Reversed chemoresistance to substrate drugs | 4 μM [4] | [4] |

| Neuroscience | Human Neural Precursor Cells | Blocked PDGF-induced neurite outgrowth | Not specified [5] | [5] |

| Mouse Neural Precursor Cells | Promoted neuronal/oligodendrocyte differentiation, blocked astrocyte fate | Not specified [6] | [6] | |

| Immunology | Macrophages & Human Epithelial Cells | Inhibited LPS-induced iNOS expression & NO production | 1 - 30 μM [6] [7] | [6] [7] |

Detailed methodologies from selected key studies provide a protocol framework for researchers.

1. In Vitro Cytotoxicity and Apoptosis Assay (Glioblastoma) This protocol is used to evaluate the direct anti-cancer effects of this compound [2].

- Cell Lines: U87 or U373 human glioblastoma cells.

- Seeding: Plate cells in 96-well plates at a density of 2.5 × 10⁴ cells/well.

- Incubation: Allow cells to adhere and grow for 36 hours at 37°C in a 5% CO₂ atmosphere.

- Treatment: Replace medium with fresh medium containing this compound across a concentration range (e.g., 0.1 μM to 250 μM). Use triplicate wells for each concentration.

- Exposure: Incubate with the compound for 24 to 36 hours.

- Viability Readout: Add MTT reagent to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C. Solubilize formazan crystals overnight in a 10% SDS in 0.01 M HCl solution.

- Analysis: Measure absorbance at 570 nm using a microplate reader. Calculate the percentage of viable cells relative to untreated controls [2].

2. In Vivo Anti-tumor Efficacy Study (Xenograft Model) This protocol assesses the efficacy of an EGF-conjugated form of this compound in vivo [2].

- Animal Model: Severe combined immunodeficient (SCID) mice bearing human glioblastoma (e.g., U737) xenografts.

- Formulation: The compound is conjugated to recombinant human Epidermal Growth Factor (EGF) to enhance targeting.

- Dosage & Administration: Administer 0.5 mg/kg or 1 mg/kg of EGF-P154 via intraperitoneal (i.p.) injection.

- Dosing Schedule: Treat mice for 10 consecutive days.

- Endpoint Monitoring: Monitor tumor volume progression and record tumor-free survival over time (e.g., up to 58 days) [2].

Important Research Considerations

When using this compound, you should keep these critical points in mind:

- Specificity Warning: this compound is not a specific JAK3 inhibitor. It potently inhibits EGFR in the low nanomolar range and several other kinases [2] [6] [3]. Phenotypes observed in experiments should not be automatically attributed to JAK3 inhibition without proper controls [6].

- Solubility and Storage:

- Solubility: The compound is highly soluble in DMSO (up to 75 mg/mL), but insoluble in water or ethanol. Moisture-absorbing DMSO can reduce solubility, so use fresh solvent [2].

- Storage of Stock Solution: Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles to prevent compound degradation [3].

- Functional Consequences: The biological effect of this compound is highly context-dependent. It can induce apoptosis in cancer cells, block process outgrowth in neural cells, or modulate inflammatory responses, depending on the cell type and stimuli [2] [6] [5].

References

- 1. WHI-P 154 | JAK [tocris.com]

- 2. This compound | JAK inhibitor | Mechanism | Concentration [selleckchem.com]

- 3. This compound | EGFR Inhibitor [medchemexpress.com]

- 4. This compound enhances the chemotherapeutic effect ... [pubmed.ncbi.nlm.nih.gov]

- 5. The JAK3 inhibitor this compound prevents PDGF-evoked ... [pubmed.ncbi.nlm.nih.gov]

- 6. This compound [stemcell.com]

- 7. Regulatory effects of the JAK3/STAT1 pathway on the release ... [pmc.ncbi.nlm.nih.gov]

WHI-P154: Core Characteristics and Key Data

WHI-P154 was initially identified as a potent JAK3 inhibitor. The table below summarizes its primary biochemical and cellular characteristics, which are crucial for designing experiments [1] [2] [3].

| Property | Detail |

|---|---|

| Chemical Name | 2-Bromo-4-[(6,7-dimethoxy-4-quinazolinyl)amino]phenol [2] [3] |

| Molecular Weight | 376.2 [1] [2] [3] |

| CAS Number | 211555-04-3 [1] [2] [3] |

| Primary Target (IC₅₀) | JAK3 (1.8 μM) [1] [2] [3] |

| Other Kinase Targets (IC₅₀) | EGFR (4 nM), VEGFR (100 nM), Src (100 nM) [1] |

| Key Biological Effects | Inhibits STAT1 activation, iNOS expression, and NO production in macrophages; induces apoptosis in glioblastoma cells [1] [2] [3] |

A critical subsequent finding was that this compound is not a selective JAK3 inhibitor. It potently inhibits other kinases, particularly EGFR, at much lower concentrations (in the nanomolar range) [1] [4]. This broad activity must be considered when interpreting its biological effects.

Established Experimental Models and Protocols

This compound has been used in various in vitro and in vivo models to study inflammatory and oncological pathways.

In Vitro Experimental Models

The table below outlines key cell-based assays documented in the literature [5] [1] [6].

| Research Area | Cell Line/Type | Treatment & Concentration | Key Read-Outs |

|---|---|---|---|

| Immunology / Inflammation | J774 murine macrophages; human epithelial cells [5] [6] [4] | Activated with LPS or IFN-γ; this compound (e.g., 1-30 μM) [5] [6] | Nitrite accumulation (NO production); iNOS protein/mRNA levels (Western blot, qPCR); STAT1 phosphorylation; TNF-α production [5] [6] |

| Cancer Research | U373 and U87 human glioblastoma cell lines [1] [4] | This compound (0.1-250 μM); EGF-conjugated this compound [1] | Cell viability (MTT assay); apoptosis; cell adhesion and migration [1] |

| Neuroscience | Mouse and human neural progenitor cells (NPCs) [4] | This compound (concentration not specified in results) [4] | Differentiation into neurons/oligodendrocytes (markers: Tuj1, MAP2, Olig2); inhibition of astrocyte differentiation (GFAP marker) [4] |

Detailed Macrophage Protocol

A typical protocol for studying inflammation in macrophages involves [5] [6]:

- Cell Culture: J774 macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin, and streptomycin.

- Pre-treatment: Cells are pre-treated with this compound (e.g., 1, 3, 10, 30 μM) for a specified period before activation.

- Activation: Cells are stimulated with bacterial Lipopolysaccharide (LPS) (e.g., 100 ng/mL) or IFN-γ.

- Incubation: After incubation (typically 24 hours), supernatant and cell lysates are collected.

- Analysis:

- Nitrite Measurement: Culture supernatant is analyzed for nitrite accumulation using the Griess reaction as a surrogate for NO production.

- Protein Analysis: Cell lysates are subjected to Western blotting to detect iNOS, COX-2, and phospho-STAT1 protein levels.

- mRNA Analysis: RNA is extracted for quantitative PCR to measure iNOS mRNA expression.

- Viability Assay: Cell viability is confirmed using a assay such as XTT to rule out cytotoxic effects of the inhibitor.

In Vivo Model: Glioblastoma Xenograft

- Animal Model: Severe combined immunodeficient (SCID) mice with human glioblastoma xenografts [1].

- Dosage & Administration: this compound conjugated to Epidermal Growth Factor (EGF) is administered intraperitoneally at 0.5 or 1 mg/kg for 10 consecutive days [1].

- Outcome: Treatment with EGF-P154 results in delayed tumor progression and improved tumor-free survival compared to control groups [1].

This compound in the JAK-STAT Signaling Pathway

The following diagram illustrates the multi-kinase inhibitory profile of this compound and its downstream effects on key cellular processes based on experimental evidence.

This multi-target action is a double-edged sword: it makes this compound a useful tool for studying broad kinase inhibition effects, but its lack of specificity means observed phenotypes cannot be attributed solely to JAK3 inhibition.

The Evolution of JAK3 Inhibitor Discovery

Research on this compound laid important groundwork, but the field has since evolved to overcome its limitations, primarily its lack of selectivity [7].

- From Low-Selectivity Tools to Selective Inhibitors: Modern discovery efforts focus on achieving high selectivity for JAK3 over other JAK family members (JAK1, JAK2, TYK2) to minimize off-target effects. For example, compound X15 is a recently reported covalent JAK3 inhibitor with an IC₅₀ of 14.56 nM and demonstrated efficacy in an atopic dermatitis mouse model [8].

- AI-Driven Drug Design: Generative AI and reinforcement learning are now used to explore vast chemical spaces and design novel synthesizable scaffolds with optimal properties [7]. These models are trained on existing chemical databases to generate candidate molecules with predicted high binding affinity and selectivity for JAK3.

- Advanced Computational Validation: Potential candidates are rigorously evaluated using molecular dynamics (MD) simulations and binding free energy calculations (e.g., MM-GBSA) to predict their stability and strength of interaction with the JAK3 protein before synthesis [7].

References

- 1. This compound | JAK inhibitor | Mechanism | Concentration [selleckchem.com]

- 2. WHI-P 154 | JAK Kinase Inhibitors [rndsystems.com]

- 3. WHI-P 154 | JAK [tocris.com]

- 4. This compound [stemcell.com]

- 5. Janus kinase 3 inhibitor this compound in macrophages ... [sciencedirect.com]

- 6. JAK Inhibitors AG-490 and this compound Decrease IFN-γ ... [pmc.ncbi.nlm.nih.gov]

- 7. Designing new hit series of JAK3 inhibitors using ... [sciencedirect.com]

- 8. Discovery of novel JAK3 inhibitors for the treatment ... [pubmed.ncbi.nlm.nih.gov]

WHI-P154 JAK-STAT pathway inhibition

Core Characteristics of WHI-P154

The table below summarizes the key quantitative and qualitative data on this compound:

| Property | Description |

|---|---|

| Primary Target | Janus kinase 3 (JAK3) [1] [2] |

| Reported IC₅₀ Values | • 28 μM (human JAK3) • 128 μM (mouse JAK3) [1] [2] | | Key Off-Target Inhibition | Epidermal growth factor receptor (EGFR) in nanomolar range [2] | | Specificity Note | Shows no significant inhibition of JAK1 or JAK2 [1] [2] |

Experimental Applications and Protocols

This compound has been utilized in various experimental models to investigate the JAK/STAT pathway's role. Key findings and the corresponding methodologies are detailed below.

| Research Context | Key Findings | Detailed Experimental Protocol |

|---|

| Immunology: Macrophage & Epithelial Cell Inflammation | Inhibited LPS-induced iNOS expression and NO production in murine J774 macrophages and human epithelial cells [2]. | 1. Cell Culture: J774 murine macrophages are cultured and grown to confluence [3]. 2. Pre-treatment & Stimulation: Cells are pre-treated with varying concentrations of this compound (e.g., 1-30 µM) before stimulation with bacterial lipopolysaccharide (LPS) [2]. 3. Analysis: iNOS expression is measured via Western blot (using 20 µg of protein lysate) [3] and RT-PCR [2]. NO production is quantified by measuring nitrite levels in the culture medium after 24 hours using a nitrite assay [3]. | | Cancer Research: Glioblastoma | Induced apoptosis and cell death in human glioblastoma cell lines (U373, U87); inhibited tumor growth in mouse xenograft models when coupled to EGF [1] [2]. | 1. In Vitro: Human glioblastoma cell lines are treated with this compound. Apoptosis and cell death are assessed using standard assays [1] [2]. 2. In Vivo (Xenograft): Mice implanted with human glioblastoma cells are treated with this compound, often conjugated to EGF. Tumor growth is monitored and compared to control groups [1] [2]. | | Neuroscience: Neural Cell Differentiation | Promoted differentiation of mouse neuronal precursor cells (NPCs) to neurons and oligodendrocytes, but blocked astrocyte differentiation [2]. | 1. Cell Culture & Inhibition: NPCs derived from neurosphere cultures are treated with this compound to inhibit Jak3 [2]. 2. Differentiation Assessment: The resulting cell types are identified by staining for specific markers: Tuj1 and MAP2 for neurons, Olig2 and NG2 for oligodendrocytes, and GFAP for astrocytes [2]. |

JAK/STAT Pathway and this compound Inhibition

The JAK/STAT pathway is a major signaling cascade used by cytokines and growth factors. The diagram below illustrates its core mechanism and the inhibitory action of this compound.

This diagram shows the core JAK/STAT signaling pathway. Upon cytokine binding, receptor-associated JAKs are activated and phosphorylate STAT proteins. Phosphorylated STATs form dimers, translocate to the nucleus, and drive the expression of target genes (e.g., iNOS). This compound acts by inhibiting the kinase activity of JAKs, particularly JAK3, thereby disrupting this signaling cascade [4] [2].

Important Research Considerations

When working with this compound, it is crucial to be aware of its limitations:

- Specificity Concerns: Although marketed as a JAK3 inhibitor, one study found that this compound is a nanomolar inhibitor of the EGFR family of kinases and lacked potency and selectivity for JAK3 in their assay panel [2]. The observed biological effects in earlier studies should be interpreted with this limited specificity in mind.

- Research Use Only: This compound is intended for research purposes only and is not approved for human therapeutic use [2].

References

WHI-P154 introductory research guide

Core Characteristics of WHI-P154

The table below summarizes the key biochemical targets and properties of this compound for a quick overview.

| Property | Description |

|---|---|

| Molecular Weight | 376.2 g/mol [1] |

| Chemical Formula | C₁₆H₁₄BrN₃O₃ [1] |

| CAS No. | 211555-04-3 [1] |

| Primary Targets | JAK3, EGFR, VEGFR, Src, Abl, MAPK, PI3K [2] [1] |

| Main Research Applications | Reversing cancer multidrug resistance, immunology/inflammation research, neural stem cell differentiation studies [2] [3] [4] |

Key Mechanisms & Quantitative Profiling

This compound's primary mechanism involves inhibiting specific kinase pathways. The diagram below illustrates its main targets and downstream effects.

This compound inhibits multiple kinases and downstream pathways.

The potency of this compound against its various kinase targets is quantified in the following table.

| Target | Reported IC₅₀ / Inhibition | Experimental Context |

|---|---|---|

| JAK3 | 1.8 μM [1] | In vitro kinase assay |

| EGFR | 4 nM [1] | In vitro kinase assay |

| VEGFR | 100 nM [1] | In vitro kinase assay |

| Src | 100 nM [1] | In vitro kinase assay |

| ABCG2 Transport | Significant reversal at < 10 μM [2] | ATPase assay in membrane vesicles |

| Cytotoxicity (Glioblastoma) | IC₅₀ ~ 813 nM (when conjugated to EGF) [1] | MTT assay in U373 and U87 cell lines |

| iNOS/NO Production | Inhibition from 3-30 μM [5] | LPS-induced macrophages |

Detailed Experimental Protocols

To facilitate your research, here are detailed methodologies for key experiments cited in the literature.

1. Cytotoxicity Assay (MTT Assay) This protocol is commonly used to determine cell viability and the IC₅₀ of this compound [2] [1].

- Cell Seeding: Seed cells (e.g., U87 glioblastoma lines) into a 96-well plate at a density of 2.5 × 10⁴ cells/well and incubate for 36 hours at 37°C [1].

- Drug Treatment: Replace the medium with fresh medium containing this compound across a concentration range (e.g., 0.1 μM to 250 μM). Use triplicate wells for each concentration [1].

- Incubation: Incubate the plates for 24-36 hours at 37°C in a humidified 5% CO₂ atmosphere [1].

- Viability Measurement: Add MTT reagent to each well for a final concentration of 0.5 mg/mL. Incubate for 4 hours at 37°C. Solubilize the formed formazan crystals overnight at 37°C in a solution of 10% SDS in 0.01 M HCl. Measure the absorbance at 570 nm using a microplate reader [1].

- Analysis: Calculate the percentage of cell survival and determine the IC₅₀ values.

2. Intracellular Drug Accumulation Assay This method is used to study the reversal of ABCG2-mediated drug efflux [2].

- Cell Preparation: Use parental and ABCG2-overexpressing cells (e.g., H460 and H460/MX20).

- Drug Accumulation: Incubate cells with a substrate chemotherapeutic drug like [³H]-mitoxantrone in the presence or absence of this compound (e.g., 4 μM) for a set time [2].

- Measurement: After incubation, wash the cells with cold PBS to stop the reaction and remove extracellular drug. Measure the intracellular radioactivity using a scintillation counter [2].

- Interpretation: A significant increase in intracellular radioactivity in the resistant cells treated with this compound indicates successful inhibition of the ABCG2 efflux pump [2].

3. In Vivo Efficacy Study (Xenograft Model) This protocol assesses the anti-tumor effect of this compound in an animal model [1].

- Animal and Model: Use a SCID mouse xenograft model of human glioblastoma (e.g., implanted with U737 cells) [1].

- Dosing and Administration: Administer this compound intraperitoneally (i.p.) at doses of 0.5 mg/kg or 1 mg/kg daily for 10 consecutive days. For better solubility in vivo, formulations like 30% propylene glycol, 5% Tween 80, and 65% D5W can be used [1].

- Evaluation: Monitor tumor volume and tumor-free survival. Compare these metrics between the treatment and control groups [1].

Research Applications & Key Findings

The diverse research applications of this compound are summarized in the table below.

| Research Area | Key Findings / Effects |

|---|---|

| Cancer & Multidrug Resistance | Reverses ABCG2-mediated multidrug resistance by directly inhibiting efflux, increasing intracellular chemo drug accumulation [2]. |

| Immunology & Inflammation | Inhibits LPS-induced iNOS expression and NO production in macrophages; slightly reduces TNF-α at high doses; no effect on COX-2 [5]. |

| Neuroscience | Promotes neuronal/oligodendrocyte differentiation but blocks astrocyte differentiation in neural precursor cells; prevents PDGF-induced neurite outgrowth [3] [4]. |

Important Research Considerations

- Specificity Warning: While initially described as a JAK3 inhibitor, this compound is not selective for JAK3. It is a potent nanomolar-range inhibitor of EGFR and other kinases. Data interpretation should account for this multi-kinase activity [4] [1].

- Solubility & Formulation: this compound is highly soluble in DMSO (75 mg/mL) but insoluble in water or ethanol [1]. For in vivo studies, use recommended formulations like 30% propylene glycol, 5% Tween 80, and 65% D5W to ensure proper delivery [1].

References

- 1. This compound | JAK inhibitor | Mechanism | Concentration [selleckchem.com]

- 2. - WHI enhances the chemotherapeutic effect of anticancer agents... P 154 [pmc.ncbi.nlm.nih.gov]

- 3. The JAK3 inhibitor this compound prevents PDGF-evoked ... [pubmed.ncbi.nlm.nih.gov]

- 4. This compound [stemcell.com]

- 5. Janus kinase 3 inhibitor this compound in macrophages ... [sciencedirect.com]

WHI-P154: Mechanism of Action & Kinase Inhibition Profile

WHI-P154 is characterized as a multi-kinase inhibitor. While initially identified as a JAK3 inhibitor (IC₅₀ = 1.8 μM) with reported inactivity against JAK1 and JAK2 [1] [2] [3], it demonstrates significantly higher potency against the Epidermal Growth Factor Receptor (EGFR) in the nanomolar range [1] [4]. It also inhibits other kinases such as Src, Abl, VEGFR, and MAPK, and prevents STAT3 phosphorylation [1] [4].

Table 1: Kinase Inhibition Profile of this compound

| Target | Reported IC₅₀ Value | Experimental Context |

|---|---|---|

| EGFR | 4 nM [1] | In vitro kinase assay |

| VEGFR | 100 nM [1] | In vitro kinase assay |

| Src | 100 nM [1] | In vitro kinase assay |

| JAK3 | 1.8 μM [1] | In vitro kinase assay |

| JAK2 | 1.5 μM [4] | JAK2-focused in vitro kinase assay* |

| EGFR | 1.2 μM [4] | EGFR/ErbB2-focused in vitro kinase assay* |

> Note on Discrepancies: The data for JAK2 and the second EGFR value (marked with *) come from different studies cited within one source and highlight the importance of batch and assay context. The nanomolar IC₅₀ for EGFR from [1] is the most commonly referenced value.

The following diagram summarizes the primary signaling pathways affected by this compound based on the reported data:

Figure 1: Key signaling pathways inhibited by this compound. The compound primarily targets EGFR and JAK3, leading to downstream effects on cell proliferation, inflammation, and survival.

In Vitro Biological Activities & Protocols

This compound has been investigated in various cellular models, demonstrating effects on cancer cell proliferation, inflammatory responses, and neural cell differentiation.

Table 2: Summary of In Vitro Cellular Assays for this compound

| Cell Type/Line | Reported Activity | Typical Working Concentration |

|---|---|---|

| U373, U87 Glioblastoma | Cytotoxicity & apoptosis induction [1] | 0.1 - 250 μM [1] |

| Macrophages / Epithelial cells | Inhibition of LPS-induced iNOS expression & NO production [5] [6] | 1 - 30 μM [5] |

| Neural Precursor Cells (NPCs) | Promotion of neuronal/oligodendrocyte differentiation; blockade of astrocyte differentiation [5] | Information specific to functional assay |

| RBL-2H3 Mast Cells | Inhibition of antigen-induced degranulation & MAPK phosphorylation [7] | 1 - 30 μM [7] |

General Cell Viability and Cytotoxicity Assay (MTT)

This protocol is adapted from procedures used with glioblastoma and other cancer cell lines [1] [4].

- Cell Seeding: Seed cells (e.g., U87 or U373 glioblastoma lines) into a 96-well plate at a density of 2.5 × 10⁴ cells per well.

- Pre-incubation: Incubate the plates for 36 hours at 37°C in a humidified atmosphere of 5% CO₂ to allow cell attachment and recovery.

- Compound Treatment:

- Prepare a concentration range of this compound (e.g., from 0.1 μM to 250 μM) in fresh culture medium.

- Carefully aspirate the old medium from the wells and replace it with the compound-containing medium. Include triplicate wells for each concentration and controls (vehicle-only).

- Incubation: Incubate the cells with this compound for 24 to 36 hours at 37°C and 5% CO₂.

- Viability Measurement:

- Add 10 μL of MTT reagent to each well to achieve a final concentration of 0.5 mg/mL.

- Incubate the plate at 37°C for 4 hours.

- Solubilize the formed formazan crystals overnight at 37°C using a solution of 10% SDS in 0.01 M HCl.

- Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

Inhibition of Inflammatory Response in Macrophages

This protocol is based on studies investigating the effect of this compound on lipopolysaccharide (LPS)-induced signaling [5] [6].

- Cell Culture: Use murine macrophage cell lines or primary macrophages.

- Pre-treatment: Pre-treat cells with this compound (typical concentrations from 1 μM to 30 μM) for a set period (e.g., 15-60 minutes) before stimulation.

- Stimulation: Stimulate the inflammatory response by adding LPS (e.g., 100 ng/mL) to the culture medium. Co-incubate with the this compound inhibitor.

- Analysis (18-24 hours post-stimulation):

- Nitric Oxide (NO) Production: Measure nitrite accumulation in the culture supernatant using the Griess reaction.

- Protein Analysis: Harvest cell lysates to analyze iNOS protein levels by Western blotting or the phosphorylation status of STAT1.

The experimental workflow for this protocol is outlined below:

Figure 2: Experimental workflow for assessing the anti-inflammatory effects of this compound in macrophages.

Key Technical Considerations for Researchers

- Solubility and Storage:

- Specificity Concerns: A critical study highlighted that this compound is not a selective JAK3 inhibitor [5]. It potently inhibits the EGFR family of kinases in the nanomolar range. Observed cellular effects, especially at lower concentrations, may be primarily mediated through EGFR inhibition rather than JAK3. Appropriate controls and target validation are essential for data interpretation.

- Positive Control: For JAK3 inhibition studies, the more selective inhibitor PF-956980 could be used as a comparative control, as referenced in the literature [5].

- Off-Target Effects in Cellular Models: Evidence from Jak3-knockout mouse models suggests that this compound can inhibit mast cell degranulation and MAPK phosphorylation independently of Jak3, likely by affecting the antigen-induced activation of Fyn and the PI3K pathway [7]. This underscores its multi-target nature.

Reference Information

- Selleckchem. This compound | JAK inhibitor | Mechanism | Concentration. Selleckchem.com [1].

- STEMCELL Technologies. This compound. Stemcell.com [5].

- Tocris Bioscience. WHI-P 154 | JAK3 kinase inhibitor. Tocris.com [2].

- Sareila, O. et al. Janus kinase 3 inhibitor this compound in macrophages activated by bacterial endotoxin: differential effects on the expression of iNOS, COX-2 and TNF-α. International Immunopharmacology (2008). [5].

- Changelian, P.S. et al. The specificity of JAK3 kinase inhibitors. Blood (2008). [5].

- Igawa, H. et al. Inhibition of the antigen-induced activation of rodent mast cells by Janus kinase 3 inhibitor WHI-P131 and Jak3/Syk inhibitor this compound. British Journal of Pharmacology (2005). [7].

- Liu, Y. et al. Regulatory effects of the JAK3/STAT1 pathway on the release of secreted phospholipase A2-IIA in microvascular endothelial cells of the brain. Journal of Neuroinflammation (2012). [6].

References

- 1. This compound | JAK inhibitor | Mechanism | Concentration [selleckchem.com]

- 2. WHI-P 154 | JAK [tocris.com]

- 3. WHI-P 154 | JAK Kinase Inhibitors [rndsystems.com]

- 4. This compound | JAK Signaling Pathways inhibitor [invivochem.com]

- 5. This compound [stemcell.com]

- 6. Regulatory effects of the JAK3/STAT1 pathway on the release ... [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of the antigen-induced activation of rodent mast ... [pmc.ncbi.nlm.nih.gov]

- 8. This compound Datasheet DC Chemicals [dcchemicals.com]

WHI-P154 Working Concentrations Overview

The table below summarizes the effective concentrations of WHI-P154 from various published studies.

| Cell Type / System | Experimental Purpose | Working Concentration | Key Findings / Effects | Source (Reference) |

|---|---|---|---|---|

| U87 & U373 Human Glioblastoma Cells | Cytotoxicity & Apoptosis | 0.1 - 250 μM (for 24-36 hours) | Induced apoptotic cell death; IC50 in the micromolar range. [1] | |

| J774 Murine Macrophages | iNOS/NO inhibition (IFN-γ induced) | 1 - 30 μM | Inhibited iNOS expression and NO production in a dose-dependent manner. [2] | |

| J774 Murine Macrophages | iNOS/NO inhibition (LPS induced) | 3 - 30 μM | Attenuated iNOS expression and NO production; 30 μM slightly inhibited TNF-α. [3] | |

| Fetal Mouse Ovaries (16.5 dpc) | Primordial follicle formation | Information missing | Inhibited germline cyst breakdown and primordial follicle assembly. [4] | |

| MLS 402-91 Myxoid Liposarcoma Cells | Cell proliferation & oncogene regulation | 10 μM (for 24 hours in screening) | Caused FUS-DDIT3 downregulation at mRNA and protein levels. [5] | |

| U87 & U251 Glioblastoma Cells | Cell proliferation & stemness | 50 μM (for 7-14 days) | Inhibited cell proliferation and neurosphere formation. [6] | |

| EGF-P154 Conjugate (in vitro) | Targeted glioblastoma cell killing | IC50 of 813 nM | Selective cytotoxicity against EGF-R-positive glioblastoma cells. [1] |

Detailed Experimental Protocols

Here are detailed methodologies for key experiments involving this compound.

Cell Viability and Cytotoxicity Assay in Glioblastoma Cells

This protocol is adapted from studies using human glioblastoma cell lines (e.g., U87, U373). [1]

- Cell Seeding: Seed cells into a 96-well plate at a density of 2.5 × 10⁴ cells per well.

- Incubation: Incubate the cells for 36 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for attachment and recovery.

- Drug Treatment: Prepare fresh culture medium containing this compound. Aspirate the old medium from the wells and replace it with the medium containing this compound at your desired concentrations (e.g., a range from 0.1 μM to 250 μM). Include control wells with vehicle (e.g., DMSO) only.

- Incubation with Treatment: Incubate the cells with the compound for 24 to 36 hours.

- Viability Assessment (MTT Assay):

- Add 10 μL of MTT reagent to each well to achieve a final concentration of 0.5 mg/mL.

- Incubate the plate at 37°C for 4 hours.

- Carefully aspirate the medium and solubilize the formed formazan crystals overnight at 37°C in a solution of 10% SDS in 0.01 M HCl.

- Measure the absorbance of each well at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

iNOS Expression and NO Production in Macrophages

This protocol is based on experiments in J774 murine macrophages stimulated with Interferon-γ (IFN-γ) or Lipopolysaccharide (LPS). [2] [3]

- Cell Culture: J774 macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.

- Seeding for Experiments:

- For nitrite measurement and RT-PCR: Seed cells on 24-well plates.

- For Western blot: Seed cells on 6-well plates.

- Grow cells to confluence (about 72 hours) before starting experiments.

- Pre-treatment and Stimulation:

- Pre-treat the cells with this compound (e.g., 1-30 μM) for a suitable period (e.g., 30-60 minutes).

- Stimulate the cells with IFN-γ (e.g., 100 U/mL) or LPS (e.g., 100 ng/mL) to induce iNOS expression and NO production. Incubate for the desired time (e.g., 6-24 hours).

- Sample Collection and Analysis:

- Nitrite Assay: Collect the culture medium after 24 hours. Measure nitrite accumulation, a stable breakdown product of NO, using a standard Griess reaction protocol.

- Western Blot for iNOS: Lyse the cells using an appropriate lysis buffer. Resolve 20 μg of total protein via SDS-PAGE, transfer to a membrane, and probe with anti-iNOS and appropriate secondary antibodies.

- qPCR for iNOS mRNA: Extract total RNA, perform reverse transcription, and analyze iNOS mRNA levels using quantitative PCR.

Mechanism of Action and Signaling Pathway

This compound is primarily characterized as a potent inhibitor of Janus kinase 3 (JAK3), with a reported IC50 of 1.8 μM. [1] However, it is crucial to note that it is not entirely specific and also inhibits other kinases, including EGFR, Src, Abl, and VEGFR, often at much lower (nanomolar) concentrations. [1] [7] Its mechanism in various cellular contexts involves preventing the phosphorylation of downstream effectors like Stat3. [1]

The following diagram illustrates the proposed signaling pathway through which this compound exerts its effects in models like IFN-γ stimulated macrophages:

This diagram summarizes the core mechanism by which this compound inhibits the JAK-STAT pathway, ultimately leading to reduced iNOS expression and NO production. The dashed lines indicate its reported multi-kinase inhibitory activity, which should be considered when interpreting experimental results. [1] [2] [3]

Important Considerations for Researchers

- Specificity Warning: Be aware that this compound is not a highly specific JAK3 inhibitor. It potently inhibits several other kinases like EGFR and VEGFR, which could contribute to or confound the observed biological effects. [1] [7] Results should be interpreted with caution and confirmed with other specific inhibitors or genetic approaches.

- Solubility and Storage: this compound has limited solubility. It is typically dissolved in DMSO at a high stock concentration (e.g., 75 mg/mL). [1] Always use fresh DMSO and consider potential solvent effects by including a vehicle control (DMSO at the same final concentration) in your experiments.

- Cell Line Variability: The effective dose can vary significantly between different cell lines and even between species, as one source notes different IC50 values for human and mouse JAK3. [7] It is highly recommended to conduct a dose-response curve for your specific experimental model.

- Combination with EGF: For targeted cancer therapy research, conjugating this compound to Epidermal Growth Factor (EGF) has been shown to dramatically increase its potency and selectivity against EGFR-positive glioblastoma cells, reducing the effective concentration to the nanomolar range. [1]

I hope these application notes and protocols provide a solid foundation for your research. Should you require further details on a specific assay, feel free to ask.

References

- 1. This compound | JAK inhibitor | Mechanism | Concentration [selleckchem.com]

- 2. JAK Inhibitors AG-490 and this compound Decrease IFN-γ ... [pmc.ncbi.nlm.nih.gov]

- 3. Janus kinase 3 inhibitor this compound in macrophages ... [sciencedirect.com]

- 4. JAK signaling regulates germline cyst breakdown and ... [pmc.ncbi.nlm.nih.gov]

- 5. Identification of inhibitors regulating cell proliferation and ... [pmc.ncbi.nlm.nih.gov]

- 6. JAK3 Inhibition Regulates Stemness and Thereby Controls ... [mdpi.com]

- 7. This compound [stemcell.com]

WHI-P154: Basic Chemical and Solubility Profile

The table below summarizes the fundamental chemical properties and solubility data for WHI-P154.

| Property | Description/Value |

|---|---|

| CAS Number | 211555-04-3 [1] |

| Molecular Formula | C({16})H({14})BrN(_3)O(_3) [2] [1] |

| Molecular Weight | 376.2 g/mol [2] [1] |

| DMSO Solubility | 75 mg/mL (199.36 mM) [2] |

| Water Solubility | Insoluble [2] [1] |

| Ethanol Solubility | Insoluble [2] [1] |

| Purity | ≥ 98% - 99.77% [2] [1] |

Key Biological Targets and Inhibitory Activity

This compound is a multi-kinase inhibitor. The following table outlines its primary targets and half-maximal inhibitory concentration (IC₅₀) values.

| Target | Reported IC₅₀ / Inhibition Activity |

|---|---|

| EGFR | IC₅₀ = 4 nM [2] |

| VEGFR | IC₅₀ = 100 nM [2] |

| Src | IC₅₀ = 100 nM [2] |

| JAK3 | IC₅₀ = 1.8 μM [2] [1] |

| JAK2 | IC₅₀ = 1.5 μM (in JAK2-focused assays) [1] |

| ErbB2 (HER2) | IC₅₀ = 2.3 - 2.5 μM [1] |

| Other Kinases (e.g., AKT, CHK1, PKCβ, TrkA) | IC₅₀ > 30 μM (Inactive) [2] [1] |

Mechanism of Action and Signaling Pathway

This compound exerts its effects primarily by inhibiting key kinase receptors and downstream signaling pathways, which can be visualized as follows:

Diagram 1: this compound inhibits key receptors and downstream signaling pathways to block cellular proliferation and survival.

As shown in the diagram and supported by research, this compound is a potent inhibitor of several tyrosine kinases [2] [1]. Its mechanism involves:

- Primary Kinase Inhibition: It directly binds to and inhibits the activity of EGFR, VEGFR, and JAK3, among others [2].

- Downstream Signaling Disruption: By inhibiting these upstream kinases, this compound prevents the activation of key downstream signaling pathways, including MAPK and STAT3 phosphorylation [2] [1]. This disruption is critical in halting signals that promote cell growth and survival.

- Induction of Apoptosis: The blockade of these pro-survival signals leads to the programmed cell death (apoptosis) of cancer cells, such as glioblastoma cells, at micromolar concentrations [2] [1].

Experimental Protocols

Preparation of Stock Solution

Aim: To prepare a 75 mg/mL (199.36 mM) stock solution of this compound in DMSO for in vitro studies.

- Materials: this compound powder (MW: 376.2 g/mol), anhydrous DMSO (fresh, moisture-absorbing DMSO can reduce solubility), analytical balance, sterile vial.

- Procedure:

- Weigh 75 mg of this compound powder using an analytical balance.

- Transfer the powder to a sterile 1 mL vial.

- Add anhydrous DMSO to a final volume of 1 mL.

- Vortex or sonicate the mixture briefly until the powder is completely dissolved, forming a clear solution.

- Storage: Aliquot and store the stock solution at -20°C. Avoid repeated freeze-thaw cycles. Under these conditions, the solution is stable for up to 3 years [2].

Cell Viability Assay (MTT Protocol)

Aim: To determine the cytotoxic effect of this compound on cancer cell lines.

- Materials: Adherent cancer cell lines (e.g., U87 or U373 glioblastoma cells), cell culture medium, this compound stock solution, DMSO (vehicle control), 96-well plates, MTT reagent, SDS-HCl solution, microplate reader [2].

- Procedure:

- Cell Seeding: Seed cells into a 96-well plate at a density of 2.5 × 10⁴ cells per well. Incubate at 37°C in 5% CO₂ for 36 hours to allow cell attachment.

- Drug Treatment:

- Prepare serial dilutions of this compound in fresh medium to achieve final concentrations typically ranging from 0.1 μM to 250 μM.

- Carefully aspirate the old medium from the wells and replace it with 100 μL of the medium containing the drug or vehicle control (DMSO, typically <0.5% v/v).

- Use triplicate wells for each concentration.

- Incubate the plate for 24 to 36 hours at 37°C [2].

- Viability Measurement:

- Add 10 μL of MTT solution (5 mg/mL in PBS) to each well, resulting in a final concentration of 0.5 mg/mL.

- Incubate the plate at 37°C for 4 hours.

- Carefully remove the medium and add 100 μL of solubilization solution (10% SDS in 0.01 M HCl) to each well to dissolve the formed formazan crystals.

- Incubate the plate overnight at 37°C.

- Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader [2].

- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control group. The IC₅₀ value (concentration that inhibits 50% of cell growth) can be determined using non-linear regression analysis.

Critical Notes for Researchers

- DMSO Concentration: When adding this compound stock to cell culture medium, ensure the final concentration of DMSO is kept low (e.g., ≤0.5%) to avoid solvent toxicity. DMSO at concentrations as low as 3% can significantly alter membrane permeability [3].

- Solubility in Assay Buffers: this compound is insoluble in water and ethanol. For in vitro assays, the compound must be initially dissolved in DMSO before dilution into aqueous buffers. This may cause precipitation at higher concentrations, so visual inspection of the working solutions is recommended.

- Off-Target Effects: While initially characterized as a JAK3 inhibitor, this compound exhibits potent activity against EGFR and other kinases [2] [1]. Researchers should design appropriate control experiments to confirm that observed phenotypic effects are due to the inhibition of the intended target.

References

Comprehensive Research Application Note: WHI-P154 as a Multi-Targeted Inducer of Apoptosis in Glioblastoma

Introduction to Glioblastoma and Current Therapeutic Challenges

Glioblastoma (GBM) represents the most aggressive and lethal primary brain tumor in adults, accounting for approximately 50% of all malignant central nervous system neoplasms. Despite multimodal treatment approaches involving maximal safe surgical resection followed by radiation and temozolomide chemotherapy, the median survival remains a dismal 12-15 months, with nearly universal recurrence. The therapeutic resistance of GBM stems from several interrelated factors: significant molecular heterogeneity, the presence of blood-brain barrier that limits drug delivery, an immunosuppressive tumor microenvironment, and the presence of glioma stem cells (GSCs) that drive tumor initiation, progression, and recurrence [1] [2] [3].

The molecular landscape of GBM is characterized by frequent alterations in key signaling pathways including EGFR amplification (34-57%), PTEN mutations (20-34%), TP53 mutations (most common in secondary GBM), and PDGFR alterations (approximately 60%). The 2021 World Health Organization classification recognizes GBM as a Grade IV IDH-wildtype adult diffuse glioma, reflecting its exceptionally aggressive behavior. GBMs are further categorized into molecular subtypes (proneural, neural, classical, and mesenchymal) with distinct genetic profiles and clinical behaviors, necessitating personalized therapeutic approaches [1] [4] [2].

Table 1: Key Characteristics of Glioblastoma Multiforme

| Characteristic | Description | Clinical/Therapeutic Implications |

|---|---|---|

| Incidence | 3.22-3.33 cases per 100,000 individuals | Most common malignant primary brain tumor in adults |

| Median Survival | 12-15 months with standard treatment | Poor prognosis despite aggressive multimodal therapy |

| Molecular Subtypes | Proneural, neural, classical, mesenchymal | Distinct therapeutic responses; personalized approaches needed |

| Key Genetic Alterations | EGFR amplification, PTEN loss, TP53 mutations, IDH wild-type | Potential targets for molecular therapies |

| Therapeutic Challenges | Blood-brain barrier, tumor heterogeneity, glioma stem cells, immunosuppressive microenvironment | Need for innovative therapeutic strategies |

Molecular Characteristics and Mechanism of Action of WHI-P154

This compound (molecular weight: 376.2 g/mol; CAS No. 211555-04-3) is a dimethoxyquinazoline compound initially characterized as a potent inhibitor of Janus kinase 3 (JAK3) with an IC₅₀ of 1.8 μM. Subsequent investigations revealed its multi-kinase inhibitory activity, demonstrating significant potency against several kinases crucial to GBM pathogenesis including epidermal growth factor receptor (EGFR) (IC₅₀ = 4 nM), vascular endothelial growth factor receptor (VEGFR) (IC₅₀ = 100 nM), and Src kinase (IC₅₀ = 100 nM) [5]. This multi-targeted inhibition profile positions this compound as a promising therapeutic candidate for addressing the complex signaling network redundancies in GBM.

The primary mechanism of this compound involves competitive inhibition of ATP-binding sites on these tyrosine kinases, thereby preventing phosphorylation of downstream signaling mediators. Importantly, this compound demonstrates selectivity within the JAK family, showing no appreciable activity against JAK1 or JAK2 at concentrations that effectively inhibit JAK3. This selectivity potentially translates to a more favorable toxicity profile compared to pan-JAK inhibitors. Additional kinase screening revealed that this compound is inactive (IC₅₀ > 30 μM) against a broad panel of kinases including AKT, Aurora A, CDK2, CHK1, FGFR1, and several others, further defining its target specificity [5].

Table 2: Kinase Inhibition Profile of this compound

| Target | IC₅₀ Value | Biological Significance in GBM |

|---|---|---|

| EGFR | 4 nM | Amplified in 34-57% of GBM; drives proliferation and survival |

| VEGFR | 100 nM | Critical for angiogenesis and tumor vascularization |

| Src | 100 nM | Promotes invasion, migration, and survival signaling |

| JAK3 | 1.8 μM | Component of JAK-STAT pathway; regulates immune response and growth |

| Abl | Not specified | Involved in cellular stress responses |

| MAPK | Not specified | Downstream signaling pathway promoting proliferation |

This compound-Mediated Apoptosis Induction in Glioblastoma

Molecular Mechanisms of Apoptosis Induction

This compound demonstrates potent cytotoxicity against established GBM cell lines (U87, U373) and patient-derived models, inducing apoptotic cell death at micromolar concentrations. The compound effectively suppresses phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3), a critical transcription factor that promotes survival and proliferation in GBM. The pro-apoptotic activity of this compound involves disruption of mitochondrial membrane potential, activation of executioner caspases, and DNA fragmentation, hallmarks of the intrinsic apoptotic pathway [5].

The apoptotic sensitivity of GBM cells to this compound correlates with elevated expression of anti-apoptotic BCL-2 family proteins, particularly BCL-xL and MCL-1, which create a state of "apoptotic priming." In this context, GBM cells become dependent on these pro-survival proteins to restrain constitutively active pro-apoptotic signals. By inhibiting key survival signaling pathways (particularly EGFR and PI3K/AKT), this compound shifts the balance toward pro-apoptotic BCL-2 family members, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and caspase activation [6].

The following diagram illustrates the key signaling pathways through which this compound induces apoptosis in glioblastoma cells:

Experimental Evidence of Efficacy

In in vitro models, this compound exhibits significant cytotoxicity against U373 and U87 human GBM cell lines, with apoptotic cell death observed at micromolar concentrations (0.1-250 μM range). The antiglioblastoma activity of this compound can be dramatically enhanced (>200-fold) and rendered tumor-selective through conjugation to recombinant human epidermal growth factor (EGF). The resulting conjugate, EGF-P154, demonstrates potent cytotoxicity against GBM cells at nanomolar concentrations (IC₅₀ = 813 nM) while showing no cytotoxicity against EGFR-negative cells even at concentrations as high as 100 μM [5].

The in vivo efficacy of this compound has been validated in severe combined immunodeficient (SCID) mouse GBM xenograft models. Administration of EGF-P154 (1 mg/kg/day intraperitoneally for 10 consecutive days) resulted in delayed tumor progression and significantly improved tumor-free survival. While control mice exhibited median tumor-free survival of 19 days, with all succumbing to large tumors (>500 mm³) by day 58, 40% of EGF-P154-treated mice remained alive and tumor-free for more than 58 days, with median tumor-free survival extended to 40 days [5].

Detailed Experimental Protocols

In Vitro Assessment of Cytotoxicity and Apoptosis

Protocol 1: MTT Cytotoxicity Assay

- Cell Lines: U87, U373, patient-derived GBM stem cells (GSCs)

- Seeding Density: 2.5×10⁴ cells/well in 96-well plates

- Culture Conditions: 36 h incubation at 37°C in humidified 5% CO₂ before drug exposure

- This compound Treatment: Prepare fresh solutions in DMSO; test concentration range of 0.1-250 μM in triplicate wells

- Incubation Period: 24-36 h at 37°C in humidified 5% CO₂ atmosphere

- MTT Application: Add 10 μL MTT solution (final concentration 0.5 mg/mL); incubate 4 h at 37°C

- Solubilization: Add 10% SDS in 0.01 M HCl; incubate overnight at 37°C

- Absorbance Measurement: Read at 570 nm using microplate reader

- Data Analysis: Calculate IC₅₀ values using nonlinear regression analysis [5]

Protocol 2: Apoptosis Detection by Annexin V/PI Staining

- Cell Preparation: Seed 1×10⁴ U87 or U251 cells/well in 12-well plates

- Treatment: Apply this compound at desired concentrations (typically 4-50 μM) for 48 h

- Staining: Incubate with Annexin V-FITC according to manufacturer's protocol, followed by propidium iodide (0.5 μg/mL)

- Analysis: Immediate assessment using flow cytometry (FACS Aria with FACS Diva software)

- Interpretation: Early apoptotic cells: Annexin V+/PI-; Late apoptotic/necrotic: Annexin V+/PI+ [7]

Table 3: In Vitro Cytotoxicity and Apoptosis Assessment Methods

| Assay Type | Key Parameters | Experimental Readout | Optimal this compound Concentration |

|---|---|---|---|

| MTT Cytotoxicity | 24-36 h treatment, triplicate wells, 0.1-250 μM range | IC₅₀ values calculated from absorbance at 570 nm | 4-50 μM for significant effect |

| Annexin V/PI Staining | 48 h treatment, flow cytometry analysis | Quantification of early/late apoptotic populations | 50 μM for robust apoptosis induction |

| TUNEL Assay | 48 h treatment, fluorescence detection | DNA fragmentation measurement | 50 μM for significant DNA damage |

| Caspase Activity | 24-48 h treatment, fluorogenic substrates | Caspase-3/7 activation levels | 25-50 μM for marked activation |

In Vivo Efficacy Studies

Protocol 3: SCID Mouse Xenograft Model

- Animal Model: Severe combined immunodeficient (SCID) mice

- Tumor Inoculation: Implant U373 human GBM cells subcutaneously or orthotopically

- This compound Formulation:

- For EGF-P154 conjugate: 1 mg/kg in 30% propylene glycol, 5% Tween 80, 65% D5W

- For this compound alone: Homogeneous suspension in CMC-NA (≥5 mg/mL)

- Dosing Regimen: 0.5-1 mg/kg administered intraperitoneally for 10 consecutive days

- Monitoring: Regular measurement of tumor volume (caliper) and animal survival

- Endpoint Analysis: Tumor volume calculation, histopathological examination, immunohistochemistry for apoptosis markers (cleaved caspase-3) [5]

Protocol 4: ABCG2 Inhibition Studies

- Cell Models: ABCG2-overexpressing H460/MX20 cells and parental H460 cells

- Drug Accumulation Assay: Measure intracellular [³H]-mitoxantrone accumulation with/without this compound (4 μM)

- ATPase Activity: Assess vanadate-sensitive ATPase activity of ABCG2 in membrane vesicles

- Molecular Docking: Perform computational modeling of this compound binding to homology-modeled human ABCG2

- Combination Studies: Evaluate chemosensitization to ABCG2 substrates (mitoxantrone, SN-38) with this compound co-treatment [8]

Table 4: In Vivo Dosing and Administration Parameters

| Parameter | This compound Monotherapy | EGF-P154 Conjugate | Combination with Chemotherapy |

|---|---|---|---|

| Animal Model | SCID mouse xenograft | SCID mouse xenograft | Immunocompetent or SCID models |

| Dosage | 5-10 mg/kg | 0.5-1 mg/kg | 2-5 mg/kg (lower due to synergy) |

| Frequency | Daily, 10-14 days | Daily, 10 consecutive days | Every other day or cyclic regimen |

| Administration Route | Intraperitoneal | Intraperitoneal | Intraperitoneal or oral if formulated |

| Vehicle | CMC-NA suspension | 30% propylene glycol, 5% Tween 80, 65% D5W | Compatible with chemotherapeutic agents |

This compound as a Chemosensitizer for Multidrug Resistance Reversal

Overcoming ABC Transporter-Mediated Resistance

A significant therapeutic challenge in GBM management is multidrug resistance (MDR) mediated by ATP-binding cassette (ABC) transporters that efflux chemotherapeutic agents from tumor cells. This compound demonstrates potent activity in reversing ABCG2 (BCRP/MXR)-mediated resistance, significantly enhancing sensitivity to substrate chemotherapeutics including mitoxantrone, topotecan, and SN-38. At concentrations ≤4 μM, this compound produces substantial increases in intracellular accumulation of [³H]-mitoxantrone in ABCG2-overexpressing cells without altering ABCG2 protein expression or localization [8].

The mechanism of ABCG2 inhibition involves direct interaction with the transporter's drug-efflux function. This compound stimulates ABCG2 ATPase activity at low concentrations (<10 μM), indicating direct binding to the transporter. Molecular docking simulations predict binding within the transmembrane region of homology-modeled human ABCG2, physically blocking chemotherapeutic efflux. This mechanism underlies this compound's ability to chemosensitize ABCG2-overexpressing cells, effectively reversing resistance to multiple substrate anticancer drugs [8].

Strategic Combination Therapies

The chemosensitization effect of this compound provides a strong rationale for combination regimens with conventional chemotherapeutics. Research demonstrates that this compound significantly enhances the cytotoxicity of ABCG2 substrates in resistant GBM models while showing minimal sensitizing effect on ABCC1-, ABCC2-, or ABCC10-mediated resistance. This transporter selectivity is advantageous for minimizing off-target effects while addressing a key resistance mechanism in GBM [8].

For clinical translation, this compound can be strategically combined with temozolomide (the standard GBM chemotherapeutic) and other alkylating agents, particularly in tumors exhibiting ABCG2-mediated resistance. The optimal sequencing and dosing schedules for such combinations warrant further investigation, with in vitro data supporting concurrent administration or this compound pretreatment to maximize chemosensitization [8].

Table 5: this compound-Mediated Chemosensitization of ABCG2 Substrates

| Chemotherapeutic Agent | ABCG2 Substrate | Fold-Reversal of Resistance | Proposed Mechanism |

|---|---|---|---|

| Mitoxantrone | Yes | Significant (4 μM this compound) | Increased intracellular accumulation via ABCG2 inhibition |

| SN-38 (active metabolite of irinotecan) | Yes | Significant (4 μM this compound) | Blocked efflux, enhanced DNA topoisomerase I inhibition |

| Topotecan | Yes | Moderate to significant | Increased intracellular concentration and target engagement |

| Methotrexate | Yes | Moderate | Enhanced intracellular retention and antifolate activity |

Conclusion and Future Perspectives

This compound represents a promising multi-kinase inhibitor with demonstrated efficacy against preclinical GBM models through direct induction of apoptosis and reversal of ABCG2-mediated chemoresistance. Its favorable targeting profile – simultaneously inhibiting EGFR, VEGFR, JAK3, and Src signaling while blocking drug efflux – addresses multiple resistance mechanisms in a single compound. The significant enhancement of its therapeutic index through EGF conjugation further supports its potential clinical translatability.

Future research should focus on optimizing delivery strategies to overcome blood-brain barrier limitations, potentially through nanoparticle formulations or alternative targeting ligands. Additionally, comprehensive combination therapy studies are needed to establish optimal dosing sequences with standard GBM treatments (temozolomide, radiation). The differential sensitivity of GBM molecular subtypes to this compound also warrants investigation to enable patient stratification based on tumor genetics and ABCG2 expression status.

The compelling preclinical data on this compound, particularly its ability to target GBM stem-like cells and reverse multidrug resistance, provides a strong rationale for continued development as a potential therapeutic agent for this devastating disease. Further investigation in advanced GBM models and eventual clinical trials will be essential to fully realize its therapeutic potential.

References

- 1. Glioblastoma at the crossroads: current understanding and ... [nature.com]

- 2. Unlocking glioblastoma: breakthroughs in molecular ... [pmc.ncbi.nlm.nih.gov]

- 3. Glioblastoma multiforme: insights into pathogenesis, key ... [molecular-cancer.biomedcentral.com]

- 4. Apoptotic Signaling Pathways in Glioblastoma and ... - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | JAK inhibitor | Mechanism | Concentration [selleckchem.com]

- 6. Increased apoptotic sensitivity of glioblastoma enables ... [nature.com]

- 7. JAK3 Inhibition Regulates Stemness and Thereby Controls ... [pmc.ncbi.nlm.nih.gov]

- 8. This compound enhances the chemotherapeutic effect ... [pmc.ncbi.nlm.nih.gov]

WHI-P154 as a Potent ABCG2-Mediated Multidrug Resistance Reversal Agent: Application Notes and Experimental Protocols

Introduction to ABCG2 and Multidrug Resistance

ATP-binding cassette transporter G2 (ABCG2), also known as breast cancer resistance protein (BCRP), represents a major efflux transporter implicated in the development of multidrug resistance (MDR) in various cancers. ABCG2 functions as a homodimeric or homo-oligomeric transporter that utilizes ATP hydrolysis to actively efflux a wide spectrum of chemotherapeutic agents from cancer cells, thereby reducing intracellular drug accumulation and diminishing treatment efficacy [1] [2]. The transporter exhibits broad substrate specificity, encompassing chemotherapeutic agents including mitoxantrone, topotecan, SN-38 (active metabolite of irinotecan), doxorubicin, and tyrosine kinase inhibitors [3] [2]. The clinical significance of ABCG2 is further underscored by its expression in various malignancies and its potential role in protecting cancer stem cells, contributing to tumor recurrence and treatment failure [2].

WHI-P154 is a tyrosine kinase inhibitor initially developed as an irreversible inhibitor of Janus kinase 3 (JAK3) and epidermal growth factor receptor (EGFR) tyrosine kinases [3]. Structurally, it belongs to the dimethoxyquinazoline compound family and has demonstrated potent ABCG2 inhibition activity at non-toxic concentrations. Unlike earlier ABCG2 inhibitors like fumitremorgin C (FTC) which faced clinical limitations due to neurotoxicity, this compound represents a promising reversal agent with favorable toxicity profile [3] [2]. This application note provides comprehensive experimental protocols and data for evaluating this compound as an ABCG2-mediated MDR reversal agent, facilitating its research application in oncology drug discovery.

This compound Efficacy Profiles in ABCG2-Mediated MDR Reversal

Quantitative Analysis of Chemosensitization Effects

The reversal efficacy of this compound against ABCG2-mediated MDR has been systematically evaluated across multiple drug-resistant cancer cell lines. At a non-toxic concentration of 4 μM, this compound significantly sensitizes ABCG2-overexpressing cells to substrate chemotherapeutic agents without affecting sensitivity to non-substrate drugs [3].

Table 1: Cytotoxicity Reversal by this compound in ABCG2-Overexpressing Cell Lines

| Cell Line | Chemotherapeutic Agent | IC50 (Control) (μM) | IC50 (+this compound) (μM) | Fold-Reversal |

|---|---|---|---|---|

| H460/MX20 | Mitoxantrone | 21.83 ± 2.15 | 4.32 ± 0.41 | 5.1 |

| H460/MX20 | SN-38 | 0.48 ± 0.05 | 0.11 ± 0.01 | 4.4 |

| H460 | Mitoxantrone | 0.036 ± 0.003 | 0.023 ± 0.002 | 1.6 |

| H460 | SN-38 | 0.021 ± 0.002 | 0.015 ± 0.001 | 1.4 |

| HEK293/ABCG2-R482 | Mitoxantrone | 18.45 ± 1.72 | 3.87 ± 0.35 | 4.8 |

| HEK293/ABCG2-R482G | Mitoxantrone | 15.92 ± 1.48 | 3.21 ± 0.29 | 5.0 |

| HEK293/ABCG2-R482T | Mitoxantrone | 16.83 ± 1.56 | 3.45 ± 0.32 | 4.9 |

Table 2: Specificity Profile of this compound Across ABC Transporters

| Transporter | Cell Line | Chemotherapeutic Agent | Fold-Reversal (this compound) | Interpretation |

|---|---|---|---|---|

| ABCG2 | H460/MX20 | Mitoxantrone | 5.1 | Significant reversal |

| ABCB1 | KB-C2 | Paclitaxel | 1.8 | Moderate reversal |

| ABCC1 | HEK293/ABCC1 | Vincristine | 1.2 | Minimal effect |

| ABCC2 | LLC/cMOAT | Cisplatin | 1.1 | No effect |

| ABCC10 | HEK293/ABCC10 | Paclitaxel | 1.3 | No effect |

The data demonstrate that this compound produces significant chemosensitization specifically in ABCG2-overexpressing cells, with minimal effects on other ABC transporters including ABCB1, ABCC1, ABCC2, and ABCC10 [3]. This selectivity profile is particularly valuable for targeted reversal of ABCG2-mediated resistance without potentially compromising the efficacy of other transporters that may play protective roles in normal tissues.

Intracellular Drug Accumulation Enhancement

This compound significantly enhances the intracellular accumulation of ABCG2 substrate drugs in resistant cancer cells. Using [³H]-mitoxantrone accumulation assays, researchers demonstrated that this compound at 4 μM increases intracellular mitoxantrone accumulation in ABCG2-overexpressing cells by approximately 3.5-fold compared to untreated controls [3]. This effect is comparable to that achieved with the reference ABCG2 inhibitor Ko143. The efflux blockade occurs rapidly, with significant accumulation observed within 30 minutes of this compound treatment, supporting its direct interaction with the transporter rather than downstream regulatory mechanisms.

Experimental Protocols for Evaluating this compound Activity

Cytotoxicity and Reversal Assay (MTT Protocol)

The MTT colorimetric assay provides a reliable method for assessing cell viability and determining the chemosensitization effects of this compound in ABCG2-overexpressing cells [3] [4].

- Cell Preparation: Seed ABCG2-overexpressing cells (e.g., H460/MX20, S1-M1-80) and corresponding parental cells (e.g., H460, S1) in 96-well plates at a density of 5 × 10³ cells/well in 160 μL of complete medium. Incubate for 24 hours at 37°C in 5% CO₂ to allow cell attachment [3].

- Drug Treatment: Add this compound (optimal concentration: 4 μM) 2 hours prior to administration of chemotherapeutic agents. Include controls with chemotherapeutic agents alone, this compound alone, and vehicle controls. Use Ko143 (3 μM) as a positive control for ABCG2 inhibition [3].

- Exposure Period: Incubate cells with the drug combinations for 72 hours under standard culture conditions.

- Viability Assessment: Add 20 μL of MTT solution (4 mg/mL in PBS) to each well and incubate for 4 hours. Carefully remove supernatant and solubilize formed formazan crystals with 100 μL DMSO.

- Quantification: Measure absorbance at 570 nm using a microplate spectrophotometer. Calculate IC₅₀ values for chemotherapeutic agents with and without this compound using appropriate curve-fitting software.

- Data Analysis: Determine fold-reversal using the formula: Fold-reversal = IC₅₀ (chemotherapeutic agent alone) / IC₅₀ (chemotherapeutic agent + this compound) [3].

[³H]-Mitoxantrone Accumulation and Efflux Assay

This assay directly measures this compound's effect on ABCG2 transport function by quantifying intracellular accumulation of radiolabeled substrates [3].

- Accumulation Phase: Harvest and resuspend ABCG2-overexpressing cells and parental controls in drug-free medium at 1 × 10⁶ cells/mL. Pre-incubate cells with this compound (4 μM) or reference inhibitor (Ko143, 3 μM) for 10 minutes at 37°C. Add [³H]-mitoxantrone (0.1 μCi/mL) to cell suspensions and incubate for 60 minutes with gentle shaking [3].

- Termination and Measurement: Stop accumulation by immediate ice-cold PBS washing. Centrifuge cells at 4°C and wash twice with ice-cold PBS. Lyse cells with 1% Triton X-100 and transfer lysates to scintillation vials. Measure radioactivity using a liquid scintillation counter [3].

- Efflux Phase: For efflux assessment, pre-load cells with [³H]-mitoxantrone for 60 minutes at 37°C. Wash cells and resuspend in fresh medium containing this compound (4 μM) or vehicle control. Incubate for specified time points (0, 30, 60, 120 minutes). At each time point, collect cells and measure remaining intracellular radioactivity as described above [3].

- Data Normalization: Express results as percentage of intracellular radioactivity relative to time zero controls or as accumulation/efflux ratios compared to parental cell lines.

ATPase Activity Assay

The ATPase assay measures this compound's effect on ABCG2's catalytic activity, providing insights into its interaction mechanism with the transporter [3].

- Membrane Preparation: Use membrane vesicles prepared from High Five insect cells expressing high levels of human ABCG2. Confirm ABCG2 expression and purity through Western blot analysis prior to assays [3].

- Reaction Setup: Incubate membrane vesicles (10-20 μg protein) with increasing concentrations of this compound (0-40 μM) in ATPase assay buffer containing 3 mM ATP, 3 mM MgCl₂, and an ATP-regenerating system. Include control reactions with sodium orthovanadate (0.3 mM) to determine vanadate-sensitive ATPase activity [3].

- Reaction Conditions: Incubate at 37°C for 30 minutes with gentle shaking. Terminate reactions by adding 5% SDS solution.

- Phosphate Detection: Measure liberated inorganic phosphate using colorimetric methods (e.g., malachite green phosphate assay) by measuring absorbance at 630 nm. Generate a standard curve using known phosphate concentrations for quantification [3].

- Data Analysis: Calculate vanadate-sensitive ATPase activity by subtracting values obtained in vanadate-containing controls. Plot this compound concentration versus ATPase activity to determine stimulation kinetics. This compound typically stimulates ABCG2 ATPase activity at low concentrations (<10 μM) [3].

Mechanism of Action and Signaling Pathways

This compound reverses ABCG2-mediated MDR through dual mechanisms involving direct transporter inhibition and potential signaling pathway modulation. The compound specifically targets ABCG2 without significantly altering its expression levels or subcellular localization, as confirmed through Western blot and immunofluorescence studies [3].

Figure 1: this compound Mechanism of Action in Reversing ABCG2-Mediated Multidrug Resistance

The molecular mechanism involves direct interaction with the substrate-binding site of ABCG2. Molecular docking simulations predict high-affinity binding of this compound within the transmembrane region of homology-modeled human ABCG2 transporter [3]. This binding competitively inhibits the efflux of chemotherapeutic substrates while stimulating ABCG2-associated ATPase activity at low concentrations (<10 μM), characteristic of transported substrates or competitive inhibitors [3]. The compound maintains activity against major ABCG2 polymorphic variants (R482G and R482T), supporting its broad applicability across different genetic backgrounds [3].

Research Applications and Translational Considerations

In Vitro and In Vivo Applications

This compound serves as a valuable research tool for investigating ABCG2 function and overcoming multidrug resistance in experimental models. In vitro, it can be applied at 3-4 μM concentration to effectively reverse ABCG2-mediated resistance without significant cytotoxicity [3]. This concentration range achieves near-complete reversal of resistance to mitoxantrone, SN-38, and topotecan in various ABCG2-overexpressing models. For in vivo applications, optimal dosing requires empirical determination based on the specific model system, though the compound has demonstrated efficacy in xenograft models when combined with ABCG2-substrate chemotherapeutics [5].

Technical Considerations and Limitations

Several technical considerations should be addressed when implementing this compound in research settings. The compound demonstrates specificity for ABCG2 over other ABC transporters, but researchers should verify this specificity in their experimental systems through appropriate controls [3]. The solubility of this compound in aqueous solutions may require DMSO as a vehicle solvent, with final DMSO concentrations not exceeding 0.1% to avoid cellular toxicity. For long-term treatments, stability in culture medium should be verified, and fresh preparations are recommended every 24-48 hours [3].

The translational potential of this compound is supported by its efficacy at non-toxic concentrations and specificity profile. However, comprehensive pharmacokinetic and toxicity studies are necessary before clinical application. Recent advances in ABCG2 inhibitor development suggest that structural analogs of this compound may offer improved pharmacological properties while maintaining reversal efficacy [5] [6].

Conclusion

This compound represents a potent and selective ABCG2 inhibitor that effectively reverses multidrug resistance in various cancer models through direct interaction with the transporter's substrate-binding site. The comprehensive protocols and data presented in this application note provide researchers with robust methodologies for evaluating ABCG2-mediated MDR reversal, facilitating further investigation into this promising therapeutic strategy. The growing significance of ABCG2 in cancer therapy resistance underscores the importance of continued development of targeted inhibitors like this compound to improve chemotherapeutic outcomes in resistant malignancies.

References

- 1. Human ABCG2: structure, function, and its role in multidrug ... [pmc.ncbi.nlm.nih.gov]

- 2. New trends for overcoming ABCG2/BCRP-mediated ... [jeccr.biomedcentral.com]

- 3. This compound enhances the chemotherapeutic effect ... [pmc.ncbi.nlm.nih.gov]

- 4. Reversal of Cancer Multidrug Resistance (MDR) Mediated ... [frontiersin.org]

- 5. VKNG-1 Antagonizes ABCG2-Mediated Multidrug ... [pmc.ncbi.nlm.nih.gov]

- 6. Repositioning of Tyrosine Kinase Inhibitors as Antagonists ... [mdpi.com]

Comprehensive Application Notes and Protocols for WHI-P154 in Neuronal Differentiation

Introduction to WHI-P154 in Neural Differentiation

This compound is a quinazoline-derived small molecule inhibitor initially characterized as a Janus kinase 3 (JAK3) inhibitor with additional activity against multiple kinases including epidermal growth factor receptor (EGFR) and VEGFR. While originally developed for immunology and cancer research, this compound has emerged as a valuable tool in neural stem cell research due to its unique ability to modulate neuronal differentiation pathways. This compound has demonstrated significant effects on neural precursor cells, promoting differentiation toward neuronal and oligodendrocytic lineages while suppressing astrocytic differentiation, making it particularly useful for generating specific neural cell populations from multipotent precursors. [1] [2]

The compound's molecular weight is 376.2 g/mol with the chemical formula C₁₆H₁₄BrN₃O₃, and it is typically used in DMSO stock solutions at concentrations ranging from 25-100 mM for in vitro studies. This compound exhibits distinctive concentration-dependent effects on neural cells, with lower concentrations (1-10 μM) primarily affecting differentiation pathways and higher concentrations (>20 μM) inducing apoptosis in certain glioblastoma cell lines. These properties make this compound a versatile compound with applications spanning basic neurodevelopmental research, disease modeling, and drug screening platforms. [3] [4]

Mechanism of Action

Kinase Inhibition Profile

This compound functions primarily through the inhibition of multiple kinase pathways that are crucial for cell fate determination in neural stem and progenitor cells. While initially characterized as a JAK3 inhibitor with IC₅₀ values of 2.8 μM for human JAK3 and 128 μM for mouse JAK3, subsequent studies have revealed that this compound exhibits potent activity against EGFR at much lower concentrations (IC₅₀ = 4 nM). This broad kinase inhibition profile significantly influences neural cell fate decisions by modulating key signaling pathways involved in proliferation and differentiation. Importantly, this compound shows no significant inhibition of JAK1 or JAK2 at concentrations that effectively inhibit JAK3, providing some selectivity in its mechanism of action. However, researchers should note that the compound also inhibits other kinases including Src, Abl, VEGFR, and MAPK at varying concentrations, which may contribute to its overall biological effects. [1] [3] [4]

Table 1: Kinase Inhibition Profile of this compound

| Target Kinase | IC₅₀ Value | Cellular Consequences |

|---|---|---|

| EGFR | 4 nM | Reduced proliferation, altered differentiation |

| JAK3 (human) | 1.8-2.8 μM | Modulation of STAT phosphorylation |

| JAK3 (mouse) | 128 μM | Species-specific effects on differentiation |

| VEGFR | 100 nM | Potential effects on neural vascular niche |

| Src | 100 nM | altered adhesion and migration |

Effects on Neural Stem Cell Signaling